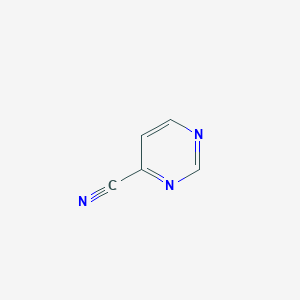
Pyrimidine-4-carbonitrile
Übersicht
Beschreibung
Pyrimidine-4-carbonitrile, also known as 4-Pyrimidinone, is an organic compound with the chemical formula C4H4N2. It is a colorless, crystalline solid that is soluble in water and other polar solvents. 4-Pyrimidinone is a versatile building block for organic synthesis, and is used in the production of pharmaceuticals, dyes, and other organic compounds. It has been studied extensively in recent years due to its potential applications in various fields of science, including medicine, chemistry, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Properties
Pyrimidine-4-carbonitrile and its analogues have demonstrated significant potential in antitumor and antimicrobial applications. For instance, certain thiopyrimidine analogues have shown high inhibitory activity against leukemia, and moderate activity against other cancer types. Additionally, these compounds displayed antibacterial and antifungal activities, with notable effectiveness against bacteria such as Staphylococcus aureus and Entrobacter aerogenes (Taher & Helwa, 2012). Similarly, pyrazolo[3,4-d]pyrimidine derivatives, synthesized through reactions involving pyrimidine-5-carbonitrile, have been evaluated for their antibacterial activity, demonstrating significant results (Rostamizadeh et al., 2013).
Synthesis and Characterization for Antimicrobial Activity
The synthesis of various pyrimidine carbonitrile derivatives and their characterization has been a significant area of study. These derivatives have been tested for in vitro antimicrobial activity against different bacterial and fungal strains, showing potential in inducing bacterial cell membrane rupture and disintegration (Bhat & Begum, 2021).
Novel Synthesis Approaches
Innovative methods for synthesizing pyrimidinecarbonitriles have been developed, including approaches using palladium-catalyzed cross-coupling reactions. These methods allow for the transformation of the cyano group into various functional groups, expanding the potential applications of pyrimidinecarbonitriles (Doláková et al., 2007).
Apoptotic Antiproliferative Agents
Some pyrimidine-5-carbonitrile derivatives have been studied for their role as potential apoptotic antiproliferative agents in cancer treatment. These compounds have shown to affect pathways like p53, which is crucial in cell cycle regulation and apoptosis, thereby presenting a promising avenue for cancer therapy (Al‐Mahmoudy et al., 2021).
Schiff Base Compounds with Antibacterial Properties
Schiff base compounds derived from pyrimidine nuclei have been explored for their antibacterial properties. These compounds, with azomethine groups, have shown effectiveness against bacterial strains like Staphylococcus aureus, indicating their potential in medicinal chemistry (Karati, 2022).
Wirkmechanismus
Target of Action
Pyrimidine-4-carbonitrile, also known as 4-Cyanopyrimidine, is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives have been found to exhibit anticancer activity by targeting various enzymes and proteins involved in cancer pathogenesis . .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells . They can act as kinase inhibitors, leading to cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of reactive oxygen species (ROS), and induction of apoptosis .
Biochemical Pathways
This compound, as a pyrimidine derivative, is likely to affect various biochemical pathways. Pyrimidine metabolism is conserved in all living organisms and is necessary to maintain cellular fundamental functions such as DNA and RNA biosynthesis . Dysfunction of pyrimidine metabolism is closely related to cancer progression . .
Pharmacokinetics
It’s worth noting that the lipophilicity of a compound can influence its pharmacokinetic properties, including its bioavailability .
Result of Action
Pyrimidine derivatives have been found to exhibit anticancer activity, potentially leading to cell cycle arrest and induction of apoptosis .
Biochemische Analyse
Biochemical Properties
Pyrimidine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway. This compound acts as an inhibitor of DHFR, which can disrupt the synthesis of nucleotides and, consequently, DNA replication . Additionally, it forms hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their activity and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells by interfering with cell signaling pathways and gene expression . The compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to cell death in malignant cells . Furthermore, this compound impacts cellular metabolism by inhibiting key enzymes in metabolic pathways, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as DHFR, and inhibits their activity . This binding interaction is facilitated by hydrogen bonds and van der Waals forces. Additionally, this compound can act as a ligand for metal ions, forming coordination complexes that influence enzyme activity and stability . The compound also affects gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within cells . The compound’s interaction with metabolic enzymes underscores its potential impact on cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, the compound can interact with transporters and binding proteins, facilitating its movement within cells . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can accumulate in the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . The compound can also localize to the cytoplasm, where it affects enzyme activity and metabolic processes . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, thereby modulating its activity and function .
Eigenschaften
IUPAC Name |
pyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-3-5-1-2-7-4-8-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEWSZYVEDTXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437943 | |
| Record name | Pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42839-04-3 | |
| Record name | Pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)




![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)




![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)
